molecular formula C6H15NO2S B12435638 2-(2-Aminoethanesulfonyl)-2-methylpropane CAS No. 771579-60-3

2-(2-Aminoethanesulfonyl)-2-methylpropane

Cat. No.: B12435638
CAS No.: 771579-60-3
M. Wt: 165.26 g/mol
InChI Key: SGVFERHFXXLUCB-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfonyl)-2-methylpropane is an organic compound with a unique structure that includes both an amino group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfonyl)-2-methylpropane typically involves the oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulfide, both in acid addition salt form, to give 2-aminoethanesulfonyl halogenide acid addition salt. This is followed by reacting the acid addition salt with the corresponding nucleophilic azide in a polar solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the process generally involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethanesulfonyl)-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

2-(2-Aminoethanesulfonyl)-2-methylpropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethanesulfonyl)-2-methylpropane involves its interaction with molecular targets through its amino and sulfonyl groups. These functional groups can form bonds with various biological molecules, influencing pathways and processes within cells .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanesulfonic acid (Taurine): Similar in structure but lacks the methyl group.

    2-Aminoethanethiol (Cysteamine): Contains a thiol group instead of a sulfonyl group.

    2-Aminoethylsulfonamide: Similar but with different substituents on the sulfonyl group.

Properties

CAS No.

771579-60-3

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

2-tert-butylsulfonylethanamine

InChI

InChI=1S/C6H15NO2S/c1-6(2,3)10(8,9)5-4-7/h4-5,7H2,1-3H3

InChI Key

SGVFERHFXXLUCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CCN

Origin of Product

United States

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